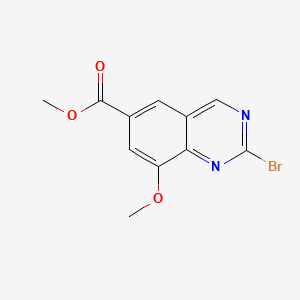
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is an organic compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.1 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate typically involves the bromination of 8-methoxyquinazoline-6-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow processes and the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the quinazoline ring can undergo reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol), typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-8-methoxyquinazoline-6-carboxylate or 2-thio-8-methoxyquinazoline-6-carboxylate.
Oxidation: Formation of quinazoline-6,8-dione derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Potential use in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxy group may play crucial roles in binding to these targets, affecting the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-8-methoxyquinazoline-6-carboxylate
- Methyl 2-fluoro-8-methoxyquinazoline-6-carboxylate
- Methyl 2-iodo-8-methoxyquinazoline-6-carboxylate
Uniqueness
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can result in different binding affinities and selectivities, making this compound particularly interesting for drug design and material science .
Propiedades
Fórmula molecular |
C11H9BrN2O3 |
|---|---|
Peso molecular |
297.10 g/mol |
Nombre IUPAC |
methyl 2-bromo-8-methoxyquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-8-4-6(10(15)17-2)3-7-5-13-11(12)14-9(7)8/h3-5H,1-2H3 |
Clave InChI |
MKAUHQHDMZHJIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=CN=C(N=C12)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


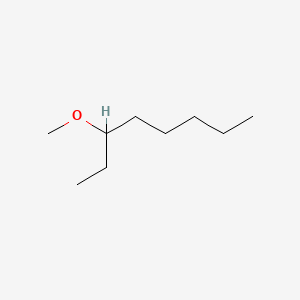
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
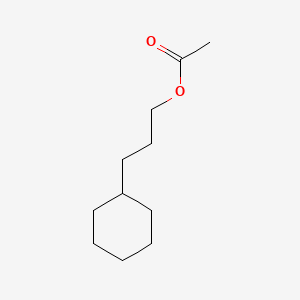

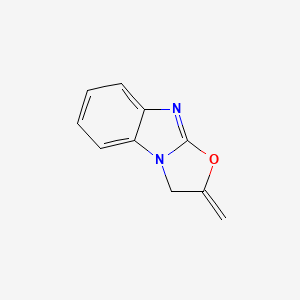


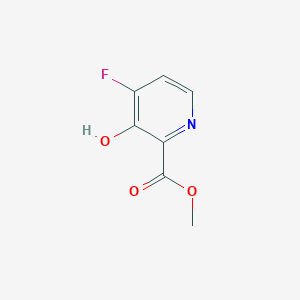
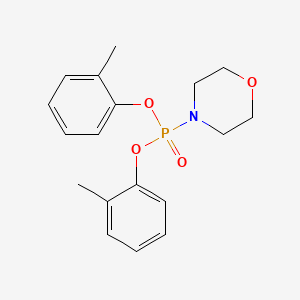

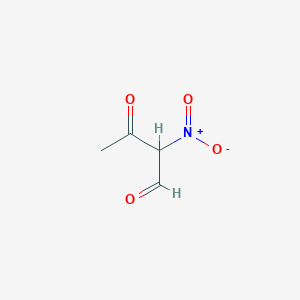

![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)

